

Application Notes and Protocols for Alkylation with (4-Bromobutoxy)(tert-butyl)dimethylsilane

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Compound of Interest

Compound Name: (4-Bromobutoxy)(tert-butyl)dimethylsilane

Cat. No.: B1269809

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This document provides detailed experimental procedures for the utilization of **(4-Bromobutoxy)(tert-butyl)dimethylsilane** as an alkylating agent in organic synthesis. The protocols outlined below are applicable for the O-alkylation of phenols and N-alkylation of amines, common transformations in the development of new chemical entities and pharmaceutical intermediates.

Introduction

(4-Bromobutoxy)(tert-butyl)dimethylsilane is a bifunctional reagent featuring a terminal bromide, which serves as a reactive handle for nucleophilic substitution, and a tert-butyltrimethylsilyl (TBDMS) protected hydroxyl group. This structure allows for the introduction of a protected four-carbon chain, which can be deprotected in a subsequent step to reveal a primary alcohol. This reagent is particularly useful in multi-step syntheses where a terminal hydroxyl group needs to be masked during an initial alkylation reaction. The most common application of this reagent is in Williamson ether synthesis and related alkylations of heteroatomic nucleophiles.

Key Reaction: Williamson Ether Synthesis

The primary application of **(4-Bromobutoxy)(tert-butyl)dimethylsilane** is in the Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl

halide.[1] In this context, a deprotonated alcohol or phenol acts as the nucleophile, attacking the carbon bearing the bromine atom of **(4-Bromobutoxy)(tert-butyl)dimethylsilane**, leading to the formation of a C-O bond and displacement of the bromide ion.[1] This SN2 reaction is most efficient with primary alkyl halides like the one present in the title reagent.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the O-alkylation of phenols and N-alkylation of anilines with **(4-Bromobutoxy)(tert-butyl)dimethylsilane**.

Table 1: O-Alkylation of Phenols - Reaction Parameters

Entry	Phenol Substrate	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Phenol	K ₂ CO ₃	Acetonitrile	80	12	85-95
2	4-Methoxyphenol	NaH	THF	25-60	6	90-98
3	2-Naphthol	Cs ₂ CO ₃	DMF	70	8	88-96

Table 2: N-Alkylation of Anilines - Reaction Parameters

Entry	Aniline Substrate	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Aniline	K ₂ CO ₃	DMF	90	24	75-85
2	4-Bromoaniline	NaH	THF	65	18	70-80
3	2-Methylaniline	Cs ₂ CO ₃	Acetonitrile	80	24	80-90

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenol using **(4-Bromobutoxy)(tert-butyl)dimethylsilane** with potassium carbonate as the base.

Materials:

- Phenol (1.0 eq)
- **(4-Bromobutoxy)(tert-butyl)dimethylsilane** (1.1 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- Anhydrous Acetonitrile (CH_3CN)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

- Add anhydrous acetonitrile to the flask to create a stirrable suspension.
- Add **(4-Bromobutoxy)(tert-butyl)dimethylsilane** (1.1 eq) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
- Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: N-Alkylation of an Aniline

This protocol provides a general method for the N-alkylation of an aniline derivative using **(4-Bromobutoxy)(tert-butyl)dimethylsilane** with sodium hydride as the base.

Materials:

- Aniline (1.0 eq)
- **(4-Bromobutoxy)(tert-butyl)dimethylsilane** (1.2 eq)
- Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
- Anhydrous Tetrahydrofuran (THF)

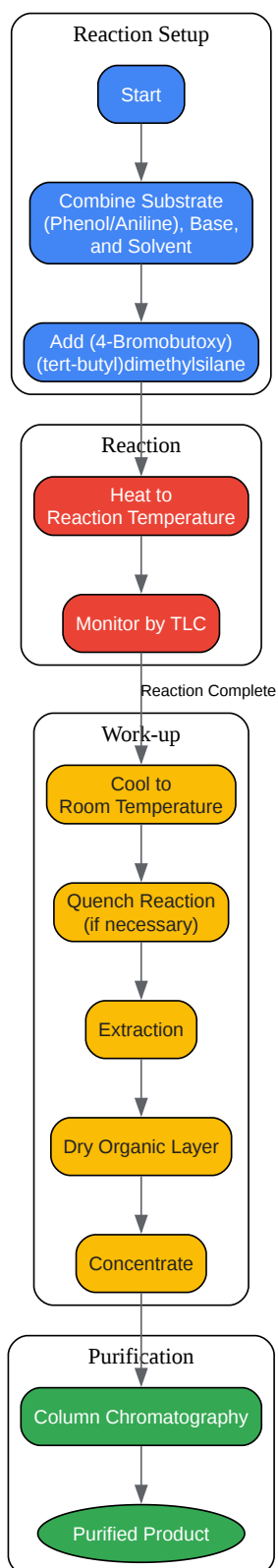
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Schlenk flask or a round-bottom flask equipped with a septum
- Magnetic stirrer and stir bar
- Syringe and needle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq) and dissolve it in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Add **(4-Bromobutoxy)(tert-butyl)dimethylsilane** (1.2 eq) dropwise via syringe.
- Heat the reaction mixture to reflux (approximately 65 °C for THF) and stir for 18-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

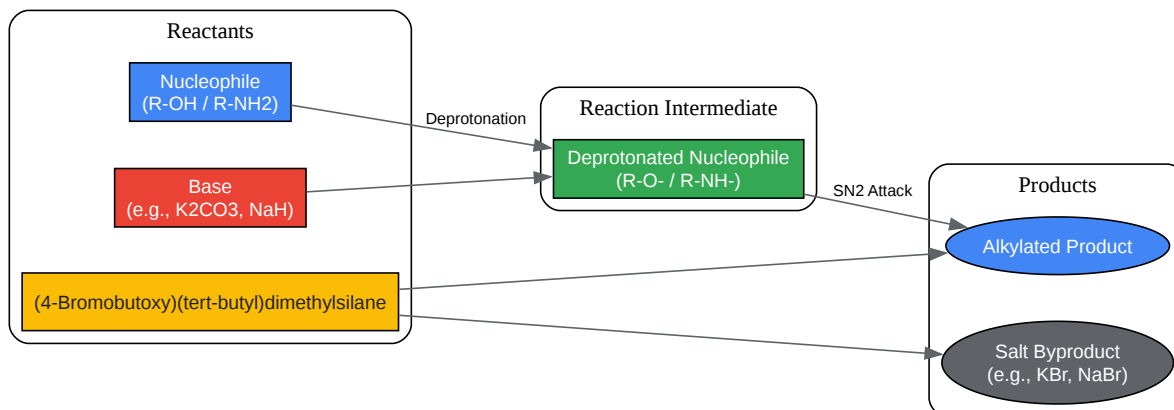
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations



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Caption: General experimental workflow for alkylation.



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Caption: Logical relationship of reactants to products.

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References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
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